molecular formula C6H8N2OS B188910 2-(4-Methyl-1,3-thiazol-2-yl)acetamide CAS No. 173739-73-6

2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B188910
M. Wt: 156.21 g/mol
InChI Key: AOBLTBKNIPVVET-UHFFFAOYSA-N
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Description

“2-(4-Methyl-1,3-thiazol-2-yl)acetamide” is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are a basic scaffold found in many natural compounds and have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, and chromophores . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .


Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated pi-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions. For instance, on hydrolysis, certain thiazole compounds can be converted to corresponding phenoxy acid and finally coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish new compounds .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Applications

  • Synthesis and Anticancer Activity: Derivatives of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide have been synthesized and evaluated for anticancer activity. For instance, certain thiazole derivatives showed high selectivity and induced apoptosis in cancer cells, comparing favorably with cisplatin in some cases (A. Evren et al., 2019). Additionally, compounds with substituted thiazol-2-yl acetamide structures exhibited significant anticancer activity against various cancer cell lines, demonstrating potential as therapeutic agents (Sedanur Ekrek et al., 2022).

Antidiabetic Applications

  • Bi-Heterocycles as Anti-Diabetic Agents: Novel bi-heterocyclic compounds containing a thiazole moiety have been synthesized and evaluated for their potential as anti-diabetic agents. These compounds demonstrated potent inhibitory potential against the α-glucosidase enzyme, indicating their utility in treating diabetes (Muhammad Athar Abbasi et al., 2020).

Antimicrobial Applications

  • Antimicrobial Studies: Novel thiazole derivatives have been synthesized and shown considerable antimicrobial effects against a range of pathogenic microorganisms, including bacteria and fungi. This highlights their potential use in treating infectious diseases (M. Y. Cankilic et al., 2017).

Synthesis and Characterization of Novel Compounds

  • Synthesis of Novel Compounds: Research has been conducted on the synthesis of novel compounds using 2-(4-Methyl-1,3-thiazol-2-yl)acetamide as a precursor or core structure. These studies contribute to the development of new synthetic methodologies and the discovery of compounds with potential biological activities (K. Obydennov et al., 2017).

Future Directions

Thiazoles and their derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-3-10-6(8-4)2-5(7)9/h3H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBLTBKNIPVVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351884
Record name 2-(4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1,3-thiazol-2-yl)acetamide

CAS RN

173739-73-6
Record name 2-(4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-1,3-thiazol-2-yl)acetamide
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